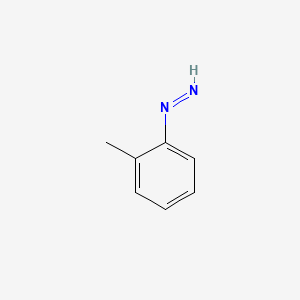

Diazene, (methylphenyl)-

Description

Structure

3D Structure

Properties

CAS No. |

54951-67-6 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(2-methylphenyl)diazene |

InChI |

InChI=1S/C7H8N2/c1-6-4-2-3-5-7(6)9-8/h2-5,8H,1H3 |

InChI Key |

HMNNHIYBQPDCKG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N=N |

Canonical SMILES |

CC1=CC=CC=C1N=N |

Synonyms |

benzylidinohydrazine |

Origin of Product |

United States |

Synthetic Methodologies for Methylphenyl Diazene Derivatives

Diazo-Coupling Reactions: Principles and Preparative Strategies

Diazo-coupling reactions are the cornerstone for the synthesis of (methylphenyl)diazene and its derivatives. This process involves the reaction of a diazonium salt with a coupling agent. slideshare.net The diazonium salt is typically prepared from a primary aromatic amine, such as a toluidine isomer (o-, m-, or p-toluidine), through a process called diazotization. slideshare.netvedantu.com This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures (0–5 °C). vedantu.comquestjournals.org The resulting diazonium salt is a highly reactive electrophile. globalresearchonline.net

The subsequent coupling reaction is an electrophilic aromatic substitution where the diazonium ion reacts with an electron-rich aromatic compound or a compound containing an active methylene (B1212753) group. slideshare.netoup.com The success of the coupling reaction is highly dependent on the pH of the reaction medium. nptel.ac.in

Utilization of Diazonium Salts with Active Methylene Compounds

Aromatic diazonium salts readily react with compounds containing an activated methylene group to form azo compounds or their tautomers. oup.com Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. questjournals.orgoup.com

The reaction mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile and attacks the electrophilic diazonium salt. oup.com The reaction rate is often proportional to the concentrations of both the diazonium salt and the carbanion of the active methylene compound. oup.com

A variety of active methylene compounds can be employed in these coupling reactions, leading to a diverse range of (methylphenyl)diazene derivatives. questjournals.orgoup.com Some examples of active methylene compounds used in the synthesis of azo compounds include:

Acetylacetone questjournals.orgglobalresearchonline.net

Malononitrile questjournals.orgoup.com

Diethyl malonate questjournals.org

Ethyl acetoacetate (B1235776) oup.com

1-Phenyl-3-methyl-5-pyrazolone questjournals.org

The reaction is typically conducted at room temperature in a protic organic solvent in the presence of a base. questjournals.org The base facilitates the formation of the nucleophilic carbanion from the active methylene compound. oup.com

Table 1: Examples of Active Methylene Compounds in Azo Coupling Reactions

| Active Methylene Compound | Resulting Azo Derivative Structure (General) | Reference |

| Acetylacetone | R-N=N-CH(COCH3)2 | questjournals.orgglobalresearchonline.net |

| Malononitrile | R-N=N-CH(CN)2 | questjournals.orgoup.com |

| Diethyl malonate | R-N=N-CH(COOEt)2 | questjournals.org |

| Ethyl acetoacetate | R-N=N-CH(COCH3)(COOEt) | oup.com |

| 1-Phenyl-3-methyl-5-pyrazolone | R-N=N-(C10H9N2O) | questjournals.org |

| R represents the (methylphenyl) group. |

Coupling with Substituted Aromatic and Heteroaromatic Precursors

Diazonium salts also undergo coupling reactions with a wide array of substituted aromatic and heteroaromatic compounds. nptel.ac.in For the coupling to occur, the aromatic ring must be activated by the presence of an electron-donating group, such as a hydroxyl (-OH) or an amino (-NH2) group. vedantu.comnptel.ac.in

The position of the coupling on the aromatic ring is directed by the activating group. For instance, with phenols, coupling generally occurs at the para position relative to the hydroxyl group. nptel.ac.in If the para position is blocked, coupling may occur at the ortho position. The pH of the reaction is crucial; for phenols, the coupling is carried out in a weakly alkaline medium (pH 9-10) to form the more reactive phenoxide ion, while for amines, a weakly acidic medium (pH 4-5) is preferred. vedantu.comnptel.ac.in

Heterocyclic compounds can also serve as coupling partners. For example, pyrazolone (B3327878) derivatives can couple with diazonium salts at the active methylene group within the heterocyclic ring. questjournals.org

Alternative Synthetic Pathways and Functionalization Approaches

While diazo-coupling is the most prevalent method, other synthetic routes to (methylphenyl)diazenes exist. These can include:

Oxidation of Hydrazines: Symmetrical azo compounds can be prepared by the dehydrogenation of the corresponding hydrazo compounds. uobabylon.edu.iq

Reduction of Nitroaromatics: The reduction of nitroaromatic compounds can also yield azo derivatives. uobabylon.edu.iq

Condensation Reactions: The condensation of primary amines with nitroso derivatives is another synthetic strategy. uobabylon.edu.iq

Catalytic Methods: More recent approaches involve the use of catalysts to promote the formation of azo compounds. For instance, trichloroisocyanuric acid has been used as an oxidizing agent to convert phenylhydrazine (B124118) compounds into azo compounds. nih.gov

Functionalization of pre-existing (methylphenyl)diazene structures offers another avenue to create new derivatives. This can involve introducing substituents onto the aromatic rings or modifying existing functional groups.

Optimization of Reaction Parameters and Yields for Research Scale

Optimizing reaction conditions is critical for maximizing the yield and purity of (methylphenyl)diazene derivatives on a research scale. scispace.com Key parameters that are often adjusted include:

Temperature: Diazotization is typically carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt. vedantu.com

pH: The pH of the coupling reaction is highly dependent on the coupling partner. As mentioned, phenols require alkaline conditions, while amines need acidic conditions. vedantu.comscispace.com Careful control of pH is essential for successful coupling. nptel.ac.in

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aqueous solutions are common, but organic solvents or solvent-free conditions can also be employed. icrc.ac.irlongdom.org

Catalyst: In some synthetic methods, the type and amount of catalyst can significantly impact the reaction outcome. scispace.comicrc.ac.ir For example, the use of phase transfer catalysts has been shown to improve the efficiency of azo-coupling reactions. scispace.com

Mixing and Reaction Time: Efficient mixing is important, especially in heterogeneous reaction mixtures. beilstein-journals.org The reaction time is another parameter that is optimized to ensure complete reaction without significant product degradation. beilstein-journals.org

Microreactor technology has emerged as a valuable tool for optimizing the synthesis of azo compounds. scispace.combeilstein-journals.org Microreactors offer advantages such as rapid mixing, precise temperature control, and the ability to quickly screen various reaction parameters, leading to improved yields and product quality. scispace.combeilstein-journals.org The use of microreactors can also reduce the amount of waste generated. beilstein-journals.org

Table 2: Influence of Reaction Parameters on Azo Compound Synthesis

| Parameter | General Optimal Condition/Observation | Significance | Reference |

| Temperature (Diazotization) | 0-5 °C | Prevents decomposition of diazonium salt. | vedantu.com |

| pH (Coupling with Phenols) | Alkaline (pH 9-10) | Forms reactive phenoxide ion. | vedantu.comscispace.com |

| pH (Coupling with Amines) | Acidic (pH 4-5) | Favors coupling at the aromatic ring. | vedantu.com |

| Catalyst (Phase Transfer) | Can significantly increase conversion rates. | Improves reaction efficiency, especially with hydrophobic reactants. | scispace.com |

| Reaction Time | Optimized to maximize conversion and minimize side reactions. | Affects yield and purity. | beilstein-journals.org |

Stereoselective Synthesis of (E)- and (Z)-Isomers

The azo linkage in (methylphenyl)diazenes can exist as two geometric isomers: the E (trans) and Z (cis) isomers. The E-isomer is generally more stable. The stereoselective synthesis of a specific isomer is a significant challenge in azo chemistry.

While direct stereoselective synthesis of azoarenes is an area of ongoing research, some strategies have been developed. These often involve controlling the reaction conditions or using specific reagents that favor the formation of one isomer over the other. For instance, the choice of catalyst and reaction conditions in certain coupling reactions can influence the E/Z ratio of the product.

Recent advancements in stereoselective synthesis have focused on developing new catalytic systems and auxiliaries that can direct the stereochemical outcome of reactions. chemrxiv.org For example, methods for the stereoselective synthesis of other types of double bonds, such as in isocyanoalkenes, have been developed using copper catalysts, which could potentially be adapted for azo compound synthesis. nih.govnsf.gov The goal is to achieve high conversion and a favorable E/Z ratio for the desired isomer. unimi.it

Reactivity and Mechanistic Investigations of Methylphenyl Diazene

Pathways of Thermal and Photochemical Decomposition

While specific studies on the thermal and photochemical decomposition of (methylphenyl)diazene are not extensively detailed in the provided research, the behavior of related aryldiazenes, such as phenyldiazene (B1210812), offers significant insights into the likely pathways. The decomposition of these compounds typically proceeds through homolytic cleavage of the C-N and N-N bonds, leading to the formation of radical species.

CH₃-C₆H₄-N=N-CH₃ → [CH₃-C₆H₄-N=N• + •CH₃] → CH₃-C₆H₄• + N₂ + •CH₃

The stability of the resulting radicals plays a crucial role in the energetics of the decomposition. The methylphenyl radical is resonance-stabilized, which facilitates its formation.

Photochemical Decomposition: Photolysis of diazenes provides an alternative pathway for decomposition, often proceeding under milder conditions than thermolysis. Upon absorption of ultraviolet radiation, the diazene (B1210634) molecule is promoted to an electronically excited state. This excited state can then undergo bond cleavage to produce radical species. The photochemical decomposition of aryldiazenes is also expected to yield methylphenyl radicals, methyl radicals, and nitrogen gas. The quantum yield of this process, which is the number of molecules decomposed per photon absorbed, would provide valuable information on the efficiency of the photochemical pathway.

Role as Reactive Intermediates in Complex Organic Transformations

(Methylphenyl)diazene and related aryldiazenes are often proposed as short-lived reactive intermediates in a variety of organic reactions. Their transient nature makes them challenging to isolate and characterize directly, but their involvement can be inferred from the final products and mechanistic studies.

One significant area where phenyldiazenes act as reactive intermediates is in cycloaddition reactions. For instance, phenyldiazenes, generated in situ, have been shown to undergo [4+2] cycloaddition reactions with dienes such as furans. This reaction leads to the formation of tetrahydropyridazines, which can then be converted to pyridazinium salts. nih.gov This reactivity highlights the ability of the diazene moiety to act as a dienophile. It is plausible that (methylphenyl)diazene would exhibit similar reactivity, with the methyl group on the phenyl ring potentially influencing the regioselectivity and rate of the cycloaddition.

The generation of (methylphenyl)diazene as an intermediate can be achieved from precursors like phenylazocarboxylates under acidic conditions. nih.gov The subsequent trapping of this intermediate by a suitable reaction partner is a key strategy for demonstrating its existence and exploring its synthetic utility.

Free Radical Generation and Subsequent Radical Reactions

The decomposition of (methylphenyl)diazene is a potent source of free radicals, specifically the methylphenyl (tolyl) radical and the methyl radical. osti.govuhmreactiondynamics.org These radicals are highly reactive species that can initiate a variety of subsequent reactions.

Generation of Radicals: As discussed in the decomposition pathways, both thermal and photochemical methods can be employed to generate radicals from (methylphenyl)diazene. The homolytic cleavage of the C-N bonds results in the formation of a methylphenyl radical, a methyl radical, and a molecule of nitrogen gas.

Subsequent Radical Reactions: Once generated, the methylphenyl and methyl radicals can participate in a range of reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from solvent molecules or other substrates present in the reaction mixture, leading to the formation of toluene (B28343) and methane, respectively.

Addition to Unsaturated Systems: Methylphenyl radicals can add to alkenes and alkynes, initiating polymerization or leading to the formation of more complex molecular structures. For example, the reaction of the 4-methylphenyl radical with isoprene (B109036) has been studied, leading to the formation of dimethyldihydronaphthalene isomers. osti.govrsc.org

Radical Combination: Two radicals can combine to form a stable molecule. This can involve the combination of two methylphenyl radicals, two methyl radicals, or a methylphenyl and a methyl radical.

The specific products formed will depend on the reaction conditions, including the temperature, solvent, and the presence of other reactive species. The study of the reactions of methylphenyl radicals is important in understanding combustion processes and the formation of polycyclic aromatic hydrocarbons (PAHs). uhmreactiondynamics.orgnih.gov

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of the diazene group in (methylphenyl)diazene can be understood by considering its electronic structure. The N=N double bond is the key functional group, and its reactivity is influenced by the attached methyl and phenyl substituents.

Nucleophilic Reactivity: The nitrogen atoms of the diazene group possess lone pairs of electrons, which could theoretically allow them to act as nucleophiles. However, studies on phenyldiazene have shown that the nitrogens of the diazene group are generally non-nucleophilic towards reagents like methyl chloroformate and benzenesulfonyl chloride. researchgate.net This reduced nucleophilicity is attributed to the electron-withdrawing nature of the phenyl group and the involvement of the lone pairs in the π-system of the N=N double bond. The methyl group on the phenyl ring in (methylphenyl)diazene is an electron-donating group, which might slightly increase the electron density on the diazene nitrogen atoms, but it is not expected to render them strongly nucleophilic.

Electrophilic Reactivity: Conversely, the diazene group can act as an electrophile, particularly when protonated or activated by a Lewis acid. The π* antibonding orbital of the N=N double bond can accept electrons from a nucleophile. Theoretical studies on phenyldiazene have been used to calculate its electrophilicity index, providing a quantitative measure of its electrophilic character. researchgate.net The presence of the methyl group in (methylphenyl)diazene would be expected to slightly decrease its electrophilicity compared to phenyldiazene due to the electron-donating effect of the methyl group.

The ambiphilic nature of related diazoalkanes, which can react with both electrophiles and nucleophiles, provides a point of comparison for the reactivity of diazenes. researchgate.net

Rearrangement Reactions Associated with Diazene Moieties

Rearrangement reactions are a fundamental class of organic reactions where the carbon skeleton of a molecule is rearranged. wikipedia.orgmasterorganicchemistry.com While a wide variety of rearrangement reactions are known, specific examples directly involving simple aryldiazenes like (methylphenyl)diazene are not well-documented in the literature.

It is important to distinguish the reactivity of diazenes from that of diazoketones. α-Diazoketones are well-known to undergo the Wolff rearrangement , where the extrusion of nitrogen gas is accompanied by a 1,2-migration to form a ketene. nih.gov This reaction is a powerful tool in organic synthesis, for example, in the Arndt-Eistert homologation of carboxylic acids. However, the Wolff rearrangement is characteristic of α-diazocarbonyl compounds and is not a typical reaction of simple diazenes that lack the adjacent carbonyl group.

Other types of rearrangements involving nitrogen-containing functional groups include the Beckmann, Curtius, and Hofmann rearrangements. slideshare.net These reactions, however, involve different starting materials (oximes, acyl azides, and amides, respectively) and are not directly applicable to (methylphenyl)diazene.

Rearrangements involving carbocation intermediates, such as the Wagner-Meerwein rearrangement , are common in organic chemistry. slideshare.netmsu.edu Such rearrangements could potentially occur in reactions of (methylphenyl)diazene if a carbocation is formed as an intermediate, for instance, through the loss of N₂ from a protonated diazene. However, specific examples of this type of rearrangement originating from (methylphenyl)diazene are not readily found in the chemical literature.

Kinetic Studies of Reaction Mechanisms

Kinetic studies are essential for elucidating the mechanisms of chemical reactions by providing quantitative data on reaction rates and activation parameters. For (methylphenyl)diazene, kinetic investigations would focus on its decomposition reactions and its interactions with other molecules.

While specific kinetic data for the unimolecular decomposition of (methylphenyl)diazene is not available in the provided search results, studies on the related phenyldiazene offer valuable insights. The bimolecular reaction of phenyldiazene with itself has been studied, and it was found to be a low activation energy process (approximately 9 kcal/mol) with a very negative entropy of activation (-23 eu). researchgate.net This suggests a highly organized transition state.

A comprehensive kinetic study of the thermal or photochemical decomposition of (methylphenyl)diazene would involve measuring the rate of disappearance of the reactant and the rate of formation of the products under various conditions (e.g., different temperatures, pressures, and solvents). From these measurements, key kinetic parameters could be determined:

Rate Constant (k): A measure of the reaction speed.

Activation Energy (Ea): The minimum energy required for the reaction to occur.

Pre-exponential Factor (A): Related to the frequency of collisions with the correct orientation.

These parameters can be used to construct an Arrhenius plot and to calculate thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which provide further details about the transition state of the reaction.

| Kinetic Parameter | Description | Significance for (Methylphenyl)diazene Reactions |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Would quantify the stability of (methylphenyl)diazene under specific conditions. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower Ea would indicate a faster decomposition rate. |

| Pre-exponential Factor (A) | Relates to the frequency and steric factors of molecular collisions. | Provides insight into the complexity and orientation requirements of the transition state. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Related to the energy of bond breaking and formation in the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | A negative value suggests a more ordered transition state, while a positive value indicates a more disordered one. |

This table is illustrative of the types of data that would be obtained from kinetic studies.

Such kinetic data for (methylphenyl)diazene would be invaluable for understanding its reactivity, predicting its behavior in complex reaction mixtures, and harnessing its potential in synthetic organic chemistry.

Stereochemical Control and Conformational Analysis

Characterization of (E)/(Z) Isomer Interconversion Mechanisms

Like other azobenzene (B91143) derivatives, (methylphenyl)diazene can exist as two distinct geometric isomers: the thermodynamically more stable E (trans) isomer and the metastable Z (cis) isomer. nih.gov The interconversion between these two forms can be triggered by light (photochemical isomerization) or heat (thermal isomerization). acs.org

The most common process studied is the reversible isomerization where UV light irradiation typically induces a trans-to-cis (E to Z) conversion, while the reverse cis-to-trans (Z to E) isomerization can occur either by exposure to visible light or, more commonly, by thermal relaxation in the dark. nih.govencyclopedia.pub

The mechanism of thermal Z-to-E isomerization in azobenzenes has been a subject of considerable study and is generally understood to proceed through one of two primary pathways:

Rotation: This mechanism involves the breaking of the N=N π-bond, allowing for free rotation around the remaining N-N single bond. encyclopedia.pub This pathway leads to a diradical transition state.

Inversion: This pathway involves a planar transition state where one of the nitrogen atoms undergoes inversion of its geometry. The C-N-N angle linearizes (approaches 180°), allowing the phenyl group to swing around to the opposite side without breaking the N=N π-bond. chemrxiv.orgunimi.it This is often referred to as an "umklapp" mechanism. unimi.it

For the parent diazene (B1210634) (HNNH), the inversion pathway via an in-plane bending motion has a substantial energy barrier, while a torsional path involving rotation around the N-N bond also represents a possible, though high-energy, route. osti.govdtu.dk In substituted azobenzenes like (methylphenyl)diazene, the inversion mechanism is often considered the more favorable pathway for thermal relaxation due to its lower activation energy compared to the rotation mechanism. chemrxiv.org

Table 1: Isomerization of (Methylphenyl)diazene

| Isomerization Type | Trigger | Process | Predominant Product |

|---|---|---|---|

| Photochemical | UV Light (e.g., ~365 nm) | E → Z | Z-isomer |

| Photochemical | Visible Light (e.g., ~436 nm) | Z → E | E-isomer |

Conformational Preferences and Rotational Barriers

The rotation of the methylphenyl group around the C-N bond is a significant factor. In biaryl and aryl carbonyl fragments, it has been shown that steric repulsion is a dominant factor in determining conformational preferences. plos.orgnih.gov For (methylphenyl)diazene, particularly with the methyl group in the ortho position, steric hindrance between the methyl group and the N=N bond would significantly raise the barrier to rotation and favor a non-planar conformation.

The internal rotation of the methyl group itself also has a characteristic energy barrier. In toluene (B28343) and its derivatives, these barriers are influenced by the electronic and steric environment. researchgate.net For a methyl group on an aromatic ring, the barrier to rotation is typically low, but can be affected by adjacent substituents.

| Rotation Axis | Interacting Groups | Estimated Rotational Barrier (kcal/mol) | Notes |

| C(phenyl)-N | Phenyl ring and Diazene group | 1-5 | Barrier is highly dependent on the methyl group's position (ortho, meta, para). Ortho-substitution significantly increases the barrier. |

| C(phenyl)-C(methyl) | Methyl group and Phenyl ring | < 1 | Generally a low barrier, characteristic of methyl rotation on an aromatic ring. researchgate.net |

| N-N (in thermal isomerization) | Methylphenyl groups | ~20-25 | This represents the activation energy for the overall Z to E thermal isomerization, not simple bond rotation. |

Note: The values are estimates based on analogous compounds in the literature. Actual values for (methylphenyl)diazene would require specific experimental or computational studies.

Influence of Substituent Effects on Stereochemistry

The position of the methyl group (ortho, meta, or para) on the phenyl ring has a profound influence on the stereochemical properties of the diazene, primarily through steric and electronic effects. libretexts.orglibretexts.org

Ortho-substitution: A methyl group at the ortho position introduces significant steric hindrance. This can:

Destabilize the planar E-isomer, potentially leading to a twisted conformation.

Increase the rate of thermal Z-to-E isomerization by raising the ground state energy of the Z-isomer. Conversely, some studies on 2-methylazobenzene have shown a slower thermal isomerization, suggesting that steric effects can also stabilize the cis-form relative to the transition state. nih.gov

Influence the photochemical quantum yields.

Meta-substitution: A methyl group at the meta position has a minimal steric effect on the diazene core. Its influence is primarily electronic, acting as a weak electron-donating group through induction and hyperconjugation. libretexts.org This has a relatively small impact on the isomerization rates compared to ortho or para substitution.

Para-substitution: A methyl group at the para position exerts its electronic influence without steric hindrance. As an electron-donating group, it can slightly affect the energies of the n→π* and π→π* transitions, which in turn can modify the photochemical behavior. nih.gov

Studies on substituted azobenzenes have shown that electron-donating groups can influence the stability of the isomers and the kinetics of their interconversion. nih.gov For instance, introducing a methyl group at the ortho position of an azobenzene tethered to DNA was found to stabilize the duplex in the trans-form more effectively than other mono-substituted isomers. nih.gov

Table 2: Influence of Methyl Group Position on Stereochemical Properties

| Position | Primary Effect | Impact on E/Z Isomerization | Impact on Conformation |

|---|---|---|---|

| ortho | Steric Hindrance | Can significantly alter isomerization rates and thermal stability of the Z-isomer. nih.gov | Forces non-planar conformations; increases rotational barrier around the C-N bond. |

| meta | Weak Inductive/Electronic | Minor effect on isomerization rates. | Minimal impact on the planarity of the azobenzene core. |

Chiral Derivatives of (Methylphenyl)diazene and Their Synthesis

Introducing chirality into the (methylphenyl)diazene structure can lead to materials with chiroptical switching capabilities, where the molecule's interaction with polarized light changes upon isomerization. mdpi.com The synthesis of such chiral derivatives can be achieved through several strategies.

One common approach is the covalent attachment of a chiral auxiliary to the (methylphenyl)diazene scaffold. Commonly used chiral moieties include natural products like (-)-menthol or axially chiral units like binaphthyls. mdpi.comscilit.com For example, a synthetic route could involve preparing a hydroxymethylphenyl)diazene intermediate, which is then esterified with a chiral carboxylic acid.

Another strategy involves the asymmetric synthesis of the diazene itself. This is more challenging but can be achieved using chiral catalysts or by employing diazene-directed fragmentation strategies starting from chiral precursors. nih.gov For instance, the synthesis of unsymmetrical diazenes can be accomplished by the oxidation of a mixed sulfamide, which can be prepared from chiral amine precursors. nih.gov

The synthesis of chiral azobenzenes for applications in liquid crystals has been reported, where the photochemical properties are influenced by the linkage position between the azobenzene unit and the chiral center. scispace.com

General Synthetic Strategies for Chiral (Methylphenyl)diazenes:

Condensation with a Chiral Moiety: Reaction of a nitroso-(methylphenyl) compound with a chiral aniline (B41778), or vice versa.

Azoxy Reduction: Synthesis of a chiral azoxy-(methylphenyl)benzene derivative followed by reduction to the azo compound.

Oxidative Coupling: Symmetrical or unsymmetrical oxidative coupling of anilines, where one of the aniline precursors contains a chiral center.

Post-functionalization: Attaching a chiral group to a pre-formed (methylphenyl)diazene that has a suitable functional handle (e.g., a hydroxyl or carboxyl group).

The combination of the binaphthyl chiral axis with the azobenzene moiety has been shown to create dyads where the helical chirality of the cis-azobenzene is induced by the intramolecular axial chirality. mdpi.com This demonstrates a sophisticated level of stereochemical control.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (methylphenyl)diazene compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For instance, the ¹H NMR spectrum of (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(4-methylphenyl)diazene, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals that correspond to the different protons in the molecule. The aromatic protons of the p-tolyl group appear as doublets at δ 7.72 ppm and δ 7.25 ppm, while the methyl group protons present as a singlet at δ 2.42 ppm. iucr.org Similarly, for the 3-methylphenyl isomer, (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(3-methylphenyl)diazene, the methyl protons are observed as a singlet at δ 2.45 ppm. iucr.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for the carbon skeleton. For (E)-1,2-bis(3-chloro-4-methylphenyl)diazene, the carbon signals appear at δ 152.10, 139.33, 135.47, 130.82, 124.27, 120.84, and the methyl carbon at 20.26 ppm. rsc.org These values are crucial for confirming the connectivity and electronic environment of the carbon atoms within the molecule. rsc.org

Table 1: ¹H and ¹³C NMR Spectral Data for Selected (Methylphenyl)diazene Derivatives in CDCl₃

| Compound Name | Nucleus | Chemical Shift (δ, ppm) |

| (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(4-methylphenyl)diazene | ¹H | 7.72 (d, J = 8.3 Hz, 2H), 7.46 (d, J = 8.3 Hz, 2H), 7.25 (d, J = 8.2 Hz, 2H), 7.15 (d, J = 8.3 Hz, 2H), 2.42 (s, 3H), 1.39 (s, 9H) iucr.org |

| ¹³C | 152.1, 151.5, 151.1, 142.2, 134.2, 129.7, 129.7, 129.4, 125.0, 123.3, 34.8, 31.3, 21.6 iucr.org | |

| (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(3-methylphenyl)diazene | ¹H | 7.66 (s, 2H), 7.50 (d, J = 8.3 Hz, 2H), 7.37 (dd, J = 9.7, 6.0 Hz, 1H), 7.31 (s, 1H), 7.19 (d, J = 8.3 Hz, 2H), 2.45 (s, 3H), 1.43 (s, 9H) iucr.org |

| ¹³C | 153.0, 152.2, 151.5, 138.9, 134.7, 132.3, 129.7, 129.3, 128.8, 125.1, 124.0, 120.3, 34.8, 31.3, 21.3 iucr.org | |

| (E)-1,2-bis(3-chloro-4-methylphenyl)diazene | ¹³C | 152.10, 139.33, 135.47, 130.82, 124.27, 120.84, 20.26 rsc.org |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns (e.g., EI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of organic molecules. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. spectroscopyonline.com

While a specific EI-MS spectrum for the parent "Diazene, (methylphenyl)-" is not detailed in the provided sources, analysis of related azo compounds shows characteristic fragmentation patterns. researchgate.netaip.org The molecular ion peak confirms the molecular weight, and subsequent fragment ions can reveal the structure of different parts of the molecule. For example, in a study of related azo compounds, molecular ion peaks were successfully used to confirm the formation of the target ligands and their metal complexes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For (methylphenyl)diazene compounds, a key characteristic absorption is the N=N stretching vibration of the azo group.

In aromatic azo compounds, the N=N stretch is typically observed in the region of 1400-1500 cm⁻¹. researchgate.net For example, the IR spectrum of (E)-1,2-Bis(4-methoxyphenyl)diazene, a related compound, shows a characteristic absorption peak at 1580 cm⁻¹ corresponding to the N=N bond. lppcollegerisod.ac.in The spectra also show C-H stretching vibrations for the aromatic rings and the methyl group, typically above 3000 cm⁻¹ and around 2900-2800 cm⁻¹ respectively. scielo.org.za Aromatic C=C stretching vibrations are generally found in the 1600-1450 cm⁻¹ region. scielo.org.za

Table 2: Characteristic IR Absorption Bands for Related Azo Compounds

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | > 3000 | scielo.org.za |

| Aliphatic C-H (methyl) | Stretch | ~2930-2834 | scielo.org.za |

| Aromatic C=C | Stretch | 1650-1430 | scielo.org.za |

| Azo N=N | Stretch | 1400-1500 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Azobenzene (B91143) and its derivatives, including (methylphenyl)diazenes, typically exhibit two characteristic absorption bands. A strong band at higher energy (UV region) is attributed to the π→π* transition, while a weaker band at lower energy (visible region) corresponds to the n→π* transition of the azo group. shimadzu.com.sg

The position and intensity of these bands are sensitive to the substituents on the phenyl rings. shimadzu.com.sg For example, an amphiphilic azobenzene trimer showed distinct absorption spectra for its E and Z isomers, with the E-isomer absorbing at a different wavelength than the Z-isomer upon irradiation with UV light. researchgate.net In a study on sodium 4-methoxyphenylazo sulfonate, a related compound, the UV absorption spectrum in methanol (B129727) showed a strong π→π* transition and a weaker n→π* transition in the visible region. nih.gov This technique is crucial for studying the photoisomerization behavior of these compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Molecular Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about the crystal packing.

Numerous studies on substituted (methylphenyl)diazene derivatives have been conducted. For instance, (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(4-methylphenyl)diazene was found to crystallize in the monoclinic space group C2/c. iucr.org Another derivative, 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline, was reported to have a crystal structure where the dihedral angle between the benzene (B151609) rings is 62.73 (9)°. nih.govresearchgate.net In its crystal lattice, molecules are linked by C—Cl⋯π interactions to form inversion dimers. nih.govresearchgate.net These studies reveal how substituent changes influence molecular conformation and packing.

Table 3: Crystallographic Data for Selected (Methylphenyl)diazene Derivatives

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference(s) |

| (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(4-methylphenyl)diazene | Monoclinic | C2/c | - | iucr.org |

| 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline | - | - | Dihedral angle between benzene rings: 62.73 (9)°; Molecules linked by C—Cl⋯π interactions into inversion dimers. | nih.govresearchgate.net |

| (E)-1-{2,2-dibromo-1-[4-(tert-butyl)phenyl]ethenyl}-2-(3,4-dimethylphenyl)diazene | Triclinic | P1 | Two independent molecules in the asymmetric unit. | researchgate.net |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the regions of close contact between neighboring molecules, providing a detailed picture of the forces that stabilize the crystal structure.

For 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline, Hirshfeld analysis revealed that the most significant contributions to crystal packing are from H⋯H (45.4%), Cl⋯H/H⋯Cl (21.0%), and C⋯H/H⋯C (19.0%) contacts. nih.govresearchgate.net This indicates the prevalence of van der Waals forces and weaker hydrogen-bonding interactions. In other derivatives, interactions such as C—H⋯π, C—Cl⋯π, and π–π stacking have been identified as crucial for the stability of the molecular packing. iucr.orgresearchgate.net These analyses are vital for understanding the supramolecular chemistry of (methylphenyl)diazenes.

Table 4: Hirshfeld Surface Interaction Contributions for 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline

| Interaction Type | Contribution to Hirshfeld Surface (%) | Reference(s) |

| H···H | 45.4 | nih.govresearchgate.net |

| Cl···H/H···Cl | 21.0 | nih.govresearchgate.net |

| C···H/H···C | 19.0 | nih.govresearchgate.net |

| N···H/H···N | 5.9 | nih.gov |

| Cl···C/C···Cl | 3.8 | nih.gov |

| Cl···Cl | 1.5 | nih.gov |

| C···C | 1.5 | nih.gov |

Chromatographic Separations for Purity Assessment and Mixture Analysis (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating (methylphenyl)diazene compounds from reaction mixtures and for assessing their purity. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction. lppcollegerisod.ac.in For purification, column chromatography on silica (B1680970) gel is a common method. iucr.orglppcollegerisod.ac.in

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of these compounds. nih.govsielc.com Due to the hydrophobic nature of many azo compounds, reverse-phase HPLC methods are frequently employed. sielc.comnist.gov

Gas chromatography (GC) is suitable for the analysis of volatile diazene (B1210634) derivatives. The NIST Chemistry WebBook provides a Kovats retention index (I) of 894 for the parent compound "Diazene, methylphenyl-" on a standard non-polar (OV-101) column. nist.gov The retention index is a standardized measure of a compound's retention time, which aids in its identification by comparing it to the retention of n-alkanes. gcms.cz

Table 5: Chromatographic Data for (Methylphenyl)diazene

| Compound Name | Technique | Column/Stationary Phase | Parameter | Value | Reference |

| Diazene, methylphenyl- | Gas Chromatography (GC) | OV-101 (Capillary) | Kovats Retention Index (I) | 894 | nist.gov |

Computational and Theoretical Investigations of Methylphenyl Diazene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comnih.gov It has become a popular and versatile tool in chemistry and materials science due to its favorable balance between computational cost and accuracy. uci.edu DFT calculations are employed to determine the electronic structure and energetics of (methylphenyl)diazene and its derivatives. These calculations can elucidate the optimized geometry, total energy, and the distribution of electrons within the molecule.

In studies of various azo compounds, DFT methods, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d), are used to investigate their electronic structures. eurjchem.comresearchgate.netresearchgate.net For instance, DFT calculations can be used to optimize the molecular structures of both the ligand and its metal complexes. nih.gov The insights gained from these calculations are crucial for understanding the stability and potential energy surfaces of different isomers and conformers of (methylphenyl)diazene. Theoretical investigations on related azo compounds have demonstrated the utility of DFT in reproducing experimental data and predicting molecular properties. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets Used in Azo Compound Studies This table is interactive. Click on the headers to sort.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Investigating electronic structures of heterocyclic azo compounds. eurjchem.comresearchgate.net |

| B3LYP | 6-311++G(d) | Evaluating molecular properties like FMO, NBO, and NLO. researchgate.net |

| B3PW91 | 6-31G(d,p) | Studying the electronic structure of metal-N2 units. nih.gov |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and understand chemical reactivity. numberanalytics.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comresearchgate.net The energy and localization of these orbitals are key to predicting how a molecule will interact with other species.

For (methylphenyl)diazene, FMO analysis can predict its reactivity. The HOMO, being the orbital most likely to donate electrons, indicates the molecule's nucleophilic or basic sites. youtube.com Conversely, the LUMO, the orbital most capable of accepting electrons, points to the electrophilic or acidic sites. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

Computational studies on various azo dyes have utilized FMO analysis to correlate electronic properties with observed biological activities. researchgate.netnih.gov For example, a higher HOMO energy can suggest a greater tendency to donate electrons to an acceptor, while a lower LUMO energy indicates a greater ability to accept electrons. researchgate.net This analysis helps in understanding the reaction mechanisms and potential interaction sites of (methylphenyl)diazene in various chemical and biological processes.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis This table is interactive. Click on the headers to sort.

| Orbital | Description | Reactivity Implication |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Determines the molecule's ability to donate electrons (nucleophilicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Determines the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, where different colors represent varying potential values.

Typically, red and yellow regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net For (methylphenyl)diazene, an MEP map would reveal the regions of electron richness and deficiency. The nitrogen atoms of the azo group and any electron-donating substituents would likely be associated with negative potential, making them potential sites for interaction with electrophiles. Conversely, electron-withdrawing groups or hydrogen atoms attached to electronegative atoms would exhibit positive potential.

MEP analysis has been successfully applied to various molecules to understand their structure-activity relationships. For instance, in a study of 3-methoxy flavones, MEP maps helped to correlate the negative potential regions with their anti-picornavirus activities. nih.gov This type of analysis provides a visual and intuitive way to understand the charge distribution and predict the intermolecular interactions of (methylphenyl)diazene.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. science.gov These simulations allow for the exploration of the conformational space of a molecule, providing insights into its flexibility, dynamics, and the relative stability of different conformations. rsc.orgnih.govbiorxiv.org

For a molecule like (methylphenyl)diazene, which possesses rotational freedom around several bonds, MD simulations can be employed to explore the various possible three-dimensional arrangements (conformers). By simulating the molecule's behavior in a given environment (e.g., in a solvent or in a crystal), one can identify the most populated and energetically favorable conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as the biological activity is often conformation-dependent.

MD simulations can reveal dynamic processes such as molecular reorientations and internal rotations. rsc.org The results of these simulations can be compared with experimental data to validate the force fields used and to gain a more detailed understanding of the molecule's behavior at an atomic level. biorxiv.org

In Silico Modeling of Molecular Interactions for Research Applications (e.g., binding affinity studies)

In silico modeling encompasses a range of computational techniques used to simulate and study molecular interactions. nih.govuaeh.edu.mx These methods are particularly valuable in drug discovery and materials science for predicting how a molecule like (methylphenyl)diazene might bind to a biological target or interact with other molecules.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to study the interactions between a ligand and a protein at the atomic level. For (methylphenyl)diazene and its derivatives, molecular docking could be used to investigate their binding affinity and mode of interaction with specific enzymes or receptors. smolecule.combohrium.com For example, studies on other azo compounds have used molecular docking to gain insights into their binding mechanisms with proteins and to correlate these findings with their observed biological activities. nih.govnih.govmdpi.combohrium.com

These in silico studies can guide the design of new (methylphenyl)diazene derivatives with enhanced binding affinities or specific biological activities, thereby accelerating the research and development process. rsc.org

Research Applications and Materials Science Contributions

Utilization as Reagents or Intermediates in Complex Organic Synthesis

(Methylphenyl)diazenes are valuable as versatile building blocks and intermediates in the field of organic synthesis. Their reactivity, centered around the diazo (-N=N-) functional group, allows for their transformation into a wide array of other functional groups and molecular scaffolds. They serve as precursors for producing pharmaceuticals, dyes, and agrochemicals. nih.gov One of the key applications is in the synthesis of complex heterocyclic compounds, which are integral to many biologically active molecules. researchgate.net

These diazene (B1210634) compounds are frequently employed in coupling reactions. acs.org For instance, 1-aryltriazenes, which are closely related and can be converted to diazenes, are used to generate arylboronic esters via a transition-metal-free deaminoborylation process. acs.org This provides a facile route to valuable boronic esters, particularly electron-rich variants, which are themselves crucial intermediates in carbon-carbon bond-forming reactions like the Suzuki coupling. acs.org

Furthermore, the diazene moiety can act as a directing group in C-H activation reactions, guiding a metal catalyst to a specific position on the aromatic ring to enable further functionalization. acs.org A notable application is in the diazene-directed synthesis strategy for the creation of quaternary carbon centers, which are structurally complex and challenging to synthesize using traditional methods. mdpi.com The synthesis of diazene compounds themselves has also been a subject of study, with modern electrochemical strategies enabling their formation from primary amines under mild conditions, avoiding harsh chemical oxidants. nih.gov

Table 1: Selected Applications of (Methylphenyl)diazene in Organic Synthesis

| Application Area | Specific Use | Outcome/Product | Reference(s) |

|---|---|---|---|

| Intermediate Synthesis | Precursor for agrochemicals and pharmaceuticals | Complex organic molecules | nih.gov |

| Heterocycle Synthesis | Building block for N-containing rings | Biologically active heterocycles | researchgate.netacs.org |

| Coupling Reactions | Reagent for borylation | Arylboronic esters | acs.org |

| Directed Synthesis | Directing group for C-H activation | Ortho-functionalized cinnamates | acs.org |

| Complex Stereocenters | Fragment assembly strategy | Molecules with quaternary carbons | mdpi.com |

Integration into Coordination Chemistry for Metal Complex Research

The nitrogen atoms of the azo group in (methylphenyl)diazene possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property has led to their extensive use in coordination chemistry to create novel metal complexes. Research has demonstrated the synthesis of various transition metal complexes involving ligands such as [(E)-1-(1, 3-dioxolan-2-yl)-2-(4-methylphenyl)diazene] and [(E)-1-(1, 3-dioxolan-2-yl)-2-(2-methylphenyl)diazene]. acs.orgicrc.ac.ir

The metals successfully integrated into these complexes include a range of divalent transition metals like copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺). acs.orgicrc.ac.ir Spectroscopic characterization, including FTIR and NMR, confirms that the coordination typically occurs in a bidentate fashion through the nitrogen atom of the azo group and another donor atom on the ligand, such as a deprotonated phenolic oxygen. icrc.ac.ir The resulting complexes often exhibit specific geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand structure. acs.org This research is crucial for designing new materials and catalysts, as the metal coordination significantly alters the electronic and physical properties of the diazene ligand. acs.orgicrc.ac.ir

Development as Components in Photoresponsive and Optoelectronic Materials

Azobenzene (B91143) derivatives, the class to which (methylphenyl)diazenes belong, are renowned for their photochromism. This phenomenon involves a reversible transformation between two geometric isomers, a thermally stable trans (or E) form and a metastable cis (or Z) form, upon irradiation with light of specific wavelengths. This isomerization is accompanied by a significant change in molecular shape, from the linear, rod-like trans isomer to the bent cis isomer, which forms the basis for their application in photoresponsive and optoelectronic materials. aps.orgcore.ac.ukresearchgate.net These "molecular switches" can be integrated into polymers and other materials to create systems whose properties can be controlled by light. aps.orgrsc.org

The ability of (methylphenyl)diazene and related azo dyes to change shape upon photoisomerization is exploited in "guest-host" liquid crystal (LC) systems. acs.orgresearchgate.net In this setup, the azo dye (the "guest") is doped in small quantities into a liquid crystal matrix (the "host"). The rod-like trans isomer of the azo dye aligns with the LC molecules and stabilizes the liquid crystalline phase. acs.orgbeilstein-journals.org

Upon irradiation with UV or blue light, the dye converts to its bent cis form. This bent shape disrupts the ordered alignment of the host LC molecules, destabilizing the mesophase and potentially inducing a phase transition to an isotropic state. acs.orgresearchgate.net This photochemical phase transition leads to a significant change in the optical properties of the material, such as its refractive index and birefringence. acs.org This principle allows for the photo-orientation of liquid crystals, where light can be used to control the alignment of LC molecules on a surface, a critical function for creating advanced optical devices, optical switches, and image storage materials without mechanical rubbing or complex electrodes. mdpi.comnih.govaps.orgresearchgate.net

(Methylphenyl)diazene derivatives are investigated as photosensitizers in dye-sensitized solar cells (DSSCs), offering a potentially low-cost alternative to traditional ruthenium-based dyes. icrc.ac.iricrc.ac.ir In a typical DSSC, a dye molecule absorbs sunlight and injects an electron into the conduction band of a semiconductor, usually titanium dioxide (TiO₂), generating a current. nih.gov

Table 2: Performance of Azo Dyes in DSSCs

| Dye Characteristic | Role in DSSC Performance | Key Finding | Reference(s) |

|---|---|---|---|

| Electron-Donating Group | Modifies energy levels and absorption spectrum | Methyl groups are effective electron donors. | acs.orgmdpi.com |

| π-Conjugated System | Facilitates intramolecular charge transfer (ICT) | Azobenzene is a viable π-spacer. | mdpi.com |

| Anchoring Group | Binds dye to TiO₂; facilitates electron injection | Carboxylic acid is a common and effective anchor. | acs.orgmdpi.com |

Contribution to Mechanistic Organic Chemistry Studies

The distinct reactivity and spectroscopic properties of (methylphenyl)diazenes make them excellent probes for studying the mechanisms of organic reactions. They have been employed in various mechanistic investigations to elucidate reaction pathways and intermediates.

For example, derivatives like 1,2-bis(4-methylphenyl)diazene have been used in studies of nickel-catalyzed reactions. researchgate.net Crossover experiments involving differently substituted (methylphenyl)diazenes can help determine whether a reaction proceeds through an intermolecular or intramolecular pathway. researchgate.net Furthermore, the susceptibility of the N=N bond to radical addition makes these compounds useful as probes in radical clock experiments or as traps to detect radical intermediates. researchgate.net

They also serve as model systems for fundamental processes like proton-coupled electron transfer (PCET), a mechanism vital in many chemical and biological energy conversion reactions. mdpi.com By studying the electrochemical behavior of azo dyes, researchers can gain insight into the factors that govern the concerted or stepwise transfer of protons and electrons at interfaces. mdpi.com The synthesis of diazenium (B1233697) salts from hydrazone precursors, which involves (methylphenyl)diazene-like intermediates, has also been the subject of mechanistic studies to understand the cycloaddition process that forms them. sci-hub.se

Exploration in Advanced Chemical Sensing Methodologies

The vibrant color of azo dyes and the sensitivity of their electronic structure to the local environment make (methylphenyl)diazene derivatives ideal candidates for colorimetric and fluorometric chemosensors. nih.govnanobioletters.com These sensors are designed to detect specific analytes, such as metal ions or anions, through a visible change in color or fluorescence. wikipedia.org

A typical azobenzene-based sensor consists of a receptor unit that selectively binds the target analyte and the azo chromophore which acts as the signaling unit. lookchem.com When the receptor binds to an ion like Cu²⁺ or Hg²⁺, the interaction alters the electronic properties of the molecule, often through an intramolecular charge transfer (ICT) mechanism. researchgate.netlookchem.comnih.gov This change in the electronic distribution shifts the absorption spectrum of the azo dye, resulting in a naked-eye detectable color change. nih.govnanobioletters.com

Derivatives of (methylphenyl)diazene have been incorporated into chemosensors that demonstrate high selectivity for specific metal ions in aqueous environments. nih.govacs.org For example, an azobenzene probe can be designed to undergo a distinct color change from red to colorless in the presence of Cu²⁺ ions, with no significant response to other common metal ions. lookchem.com These sensing systems have been applied to the detection of ions in environmental and biological samples and have been adapted for use on solid supports like test strips for in-the-field measurements. nih.govresearchgate.net

Emerging Research Avenues and Future Perspectives

Development of Novel and Efficient Synthetic Protocols

The synthesis of unsymmetrical diazenes, including (methylphenyl)diazene, has historically been a challenge, often complicated by the formation of undesired symmetrical byproducts. rsc.org Recent research, however, has focused on developing more efficient and selective synthetic methodologies.

A significant advancement is the use of copper-catalyzed C-N coupling reactions . One-pot tandem Chan-Lam coupling/deprotection/oxidation reactions have been developed to synthesize unsymmetrical azobenzenes from N-aryl phthalic hydrazides and arylboronic acids. rsc.org This method is advantageous due to its low cost and efficiency, avoiding the need for extra deprotection steps and minimizing the formation of homo-coupled byproducts. rsc.orgrsc.org

Another promising strategy involves the oxidative dimerization of aromatic amines . thieme-connect.com Researchers have explored various catalytic systems to achieve this transformation with high selectivity. For instance, the use of tert-butyl hypoiodite (B1233010) has been shown to be an effective reagent for the synthesis of both symmetrical and unsymmetrical azobenzenes under very mild conditions. thieme-connect.com Additionally, methods employing hypervalent iodine reagents are being developed to facilitate the selective transfer of the azobenzene (B91143) moiety to various nucleophiles under transition metal-free conditions, providing access to a wide array of ortho-substituted azobenzenes. rsc.orgrsc.org

The classic Baeyer-Mills reaction , involving the condensation of anilines with nitrosobenzenes, remains a viable route, and ongoing research seeks to improve its efficiency and substrate scope. beilstein-journals.orgnih.gov Palladium-catalyzed coupling reactions of arylhydrazides and aryl halides followed by oxidation have also emerged as a powerful tool for constructing unsymmetrical tris(arylazo)benzenes. beilstein-journals.org

The table below summarizes some of the novel synthetic approaches for unsymmetrical diazenes.

| Synthetic Strategy | Key Features | Catalyst/Reagent | Ref. |

| Copper-Catalyzed C-N Coupling | One-pot, low-cost, high efficiency for unsymmetrical products. | Copper salts | rsc.orgrsc.org |

| Oxidative Dimerization of Amines | Straightforward, mild conditions. | tert-Butyl hypoiodite | thieme-connect.com |

| Hypervalent Iodine Reagents | Transition metal-free, access to ortho-functionalized products. | Diaryliodonium salts | rsc.orgrsc.org |

| Palladium-Catalyzed Coupling | Efficient for complex, multi-azo structures. | Palladium catalysts | beilstein-journals.org |

| Baeyer-Mills Reaction | Classic method with ongoing improvements for efficiency. | Acid or base catalysts | beilstein-journals.orgnih.gov |

These evolving synthetic protocols are crucial for making complex (methylphenyl)diazene derivatives more accessible for various research applications.

Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms, including the dynamics of photoisomerization, is critical for the rational design of diazene-based molecular devices. Advanced in situ spectroscopic techniques are proving indispensable in this regard, allowing researchers to observe and characterize transient intermediates and reaction pathways in real-time.

Ultrafast transient absorption spectroscopy has been employed to study the excited-state dynamics of azobenzene derivatives. rsc.org These studies reveal how confinement in supramolecular hosts can alter excited-state lifetimes and isomerization pathways, providing insights into the steric and electronic factors that govern the photoreaction. rsc.org

Resonance Raman (rR) spectroscopy is a powerful tool for probing the vibrational structure of diazene (B1210634) complexes and their redox states. nih.gov It has been used to gauge the N-N bond order and to characterize intermediates in the interconversion of diazene and dinitrogen species at iron-sulfur complexes. nih.gov This is complemented by other techniques such as Mössbauer, NMR, and EPR spectroscopy , which provide a more complete picture of the electronic and magnetic properties of these species. nih.gov

Fourier-transform infrared (FTIR) spectroscopy , particularly in its attenuated total reflectance (ATR) mode, is being explored for monitoring the kinetics of photoisomerization. researchgate.net While challenges in reproducibility exist, the technique offers potential for studying photoreactions due to its sensitivity and the rich structural information it provides. researchgate.net The development of new kinetic models, beyond classical thermal rate laws, is also crucial for accurately describing the photokinetics of these systems. researchgate.net

The combination of these advanced spectroscopic methods with computational modeling is essential for elucidating the complex mechanisms of reactions involving (methylphenyl)diazene and its derivatives, paving the way for more precise control over their function.

Rational Design Principles for Targeted Research Applications

The ability to tailor the properties of (methylphenyl)diazene through chemical modification is central to its application in various high-tech fields. Rational design principles, guided by a deep understanding of structure-property relationships, are enabling the development of diazenes for specific functions.

A key area of focus is the development of molecular photoswitches . researchgate.net By strategically placing functional groups on the phenyl rings, researchers can tune the absorption wavelengths, thermal stability of the isomers, and quantum yields of the photoswitching process. rsc.orgbeilstein-journals.org For example, ortho-functionalization is a sought-after strategy to create thermally stable (Z)-isomers and to shift the absorption into the visible light range, which is crucial for applications in biological systems and materials science. rsc.orgrsc.org The synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes, or 'starazos', represents a move towards multistate switches with increased information storage capacity. beilstein-journals.org

In the realm of photopharmacology , diazenes are being designed as photoswitchable probes to control biological activity with light. nih.gov This requires careful design to ensure that the molecule can be switched with specific wavelengths of light, often in the red or near-infrared regions, to allow for deeper tissue penetration and reduced phototoxicity. researchgate.net The development of photoswitchable substrates for enzymes, such as haloalkane dehalogenases, allows for advanced mechanistic studies and the potential for real-time structural elucidation of reaction intermediates. nih.gov

The design of functionalized diazocines , which are bridged azobenzenes, offers an alternative approach. beilstein-journals.org These compounds often exhibit reversed isomer stability (cis is more stable than trans) and can be switched with visible light, making them attractive for applications in mechanoresponsive materials. beilstein-journals.org

The table below highlights key design principles and their targeted applications.

| Design Principle | Targeted Property | Application | Ref. |

| Ortho-functionalization | Red-shifted absorption, high thermal stability of (Z)-isomer. | Molecular Switches, Photopharmacology | rsc.orgrsc.org |

| Multi-azo architecture | Multistate switching capability. | Information Storage Materials | beilstein-journals.org |

| Incorporation of specific linkers | Control of enzymatic activity with light. | Photopharmacology, Mechanistic Probes | nih.gov |

| Bridged (diazocine) structure | Reversed isomer stability, visible light switching. | Mechanoresponsive Materials | beilstein-journals.org |

The continued refinement of these design principles will be instrumental in unlocking the full potential of (methylphenyl)diazene and its derivatives in advanced materials and therapies.

Exploration of Green Chemistry Principles in Diazene Synthesis

The chemical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly processes. yale.edusigmaaldrich.comacs.org The synthesis of diazenes, including (methylphenyl)diazene, is an area where these principles are being actively applied.

A key focus is the development of catalytic processes that avoid the use of stoichiometric and often hazardous reagents . yale.edu The use of reusable heterogeneous catalysts, such as transition metal oxides combined with Bi(III), allows for the oxidative dehydrogenative coupling of anilines under solvent-, additive-, oxidant-, and base-free conditions. rsc.orgrsc.org These catalysts have demonstrated high robustness and can be recycled multiple times, significantly reducing waste. rsc.org

The move towards greener reaction media is another important aspect. nih.gov Researchers are exploring the use of water or solvent-free conditions for diazene synthesis. For example, the synthesis of azoxybenzenes from nitrosobenzenes has been achieved in high yields using water as a solvent at room temperature. nih.gov

The principles of green chemistry being applied to diazene synthesis are summarized below:

| Green Chemistry Principle | Application in Diazene Synthesis | Example | Ref. |

| Catalysis | Use of reusable heterogeneous catalysts instead of stoichiometric reagents. | Transition metal oxide/Bi(III) cooperative catalysts for oxidative coupling. | rsc.orgrsc.org |

| Safer Solvents & Auxiliaries | Performing reactions in water or under solvent-free conditions. | Synthesis of azoxybenzenes in water. | nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Oxidative dehydrogenative couplings. | rsc.orgrsc.org |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with greener alternatives. | Electrochemical oxidation instead of chemical oxidants. | acs.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Synthesis using tert-butyl hypoiodite under mild conditions. | thieme-connect.com |

By embracing these principles, the synthesis of (methylphenyl)diazene and related compounds can become more economically viable and environmentally responsible.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and predictive modeling have become indispensable tools in modern chemical research. For diazenes, these methods are being used to understand and predict their structure, stability, reactivity, and spectroscopic properties, thereby accelerating the discovery of new functional molecules.

Quantum mechanical calculations , such as Density Functional Theory (DFT), are widely used to investigate the isomerization pathways of diazenes. rsc.orgosti.govacs.org These studies help to elucidate the competition between different mechanisms, such as inversion and rotation, and to determine the energy barriers for these processes. rsc.orgacs.org This fundamental understanding is crucial for designing photoswitches with desired properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate the structural features of diazene derivatives with their biological activity or physical properties. nih.govnih.govutm.my These models use molecular descriptors to predict properties like absorption maxima, thermal half-lives, and even potential toxicity. nih.govacs.org For instance, machine learning-based models are being trained on large datasets to predict the properties of photoswitches, enabling the rapid virtual screening of new candidate molecules. nih.gov

These predictive models are also being used to understand the behavior of diazenes under extreme conditions. For example, computational studies have been used to investigate the high-pressure formation of carbon nanothreads from azobenzene crystals, providing insights into the reaction mechanism and the structure of the final product. cnr.itacs.org

The synergy between computational modeling and experimental work is a powerful paradigm for advancing diazene research. Predictive models can guide synthetic efforts by identifying promising target molecules, while experimental data is essential for validating and refining the models.

Q & A

Basic Research Questions

Q. What experimental methodologies are effective for synthesizing (methylphenyl)diazene derivatives with high yield and purity?

- Methodological Answer : Optimizing diazene synthesis requires addressing incomplete conversion and low yields. A stepwise approach includes:

- Derivatization of benzylic bromides to generate amines (e.g., via tin tetrachloride and trimethylsilyl azide) .

- Oxidation of sulfamides using N-chlorosuccinimide and BEMP resin to produce diazenes (61% yield achieved under optimal conditions) .

- Avoiding chromatographic purification of crude diazenes to improve overall efficiency (48% yield over two steps) .

Q. How can spectroscopic techniques validate the structural integrity and isomerization of diazene compounds?

- Methodological Answer :

- ¹H NMR : Analyze AA‘XX’ spin systems for diazene protons (e.g., δ = 18.66 ppm, ³JHH = 22.4 Hz for trans configurations) .

- UV-Vis Spectroscopy : Monitor λmax values (e.g., 355–368 nm for dialkyl diazenes) to confirm conjugation and isomer states .

- ¹³C NMR : Identify α-carbon resonances (e.g., δ 71.32 ppm for α,α'-azocumene) .

Q. What thermal analysis methods are recommended to assess the stability of substituted diazenes?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Track decomposition exotherms (e.g., unproductive decomposition at 150°C) .

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates .

- Isothermal Studies : Compare thermal vs. photolytic fragmentation (e.g., photoexcitation at 23°C is superior to thermal methods for some substrates) .

Advanced Research Questions

Q. How can computational models resolve discrepancies in diazene isomerization mechanisms observed in experimental studies?

- Methodological Answer :

- Quantum Simulations : Use 12-qubit quantum processors (e.g., Google’s Sycamore) to simulate isomerization energetics and compare results with classical DFT/coupled-cluster calculations .

- Potential Energy Surfaces (PES) : Map PES for N₂H₂ isomers using DFT with coupled-cluster theory benchmarks to validate transition states .

- Hybrid Algorithms : Combine quantum and classical methods to mitigate quantum noise and improve prediction accuracy .

Q. What experimental strategies address contradictions in diazene decomposition pathways (e.g., intermolecular vs. intramolecular mechanisms)?

- Methodological Answer :

- Deuterium Labeling : Perform control experiments to track H/D exchange in intermediates (e.g., rapid deuterium incorporation in tosylhydrazones) .

- Kinetic Isotope Effects (KIE) : Compare decomposition rates of deuterated vs. non-deuterated species to infer mechanistic steps .

- Cross-Validation : Pair experimental data (e.g., exclusive alkene formation) with computational models to distinguish concerted vs. stepwise pathways .

Q. How can researchers design multi-component coupling reactions leveraging diazene intermediates for heterocyclic synthesis?

- Methodological Answer :

- In Situ Diazene Generation : Use arynes and bromoketones to synthesize cinnolines via one-pot cyclization .

- Solvent-Caged Diazene Fragments : Employ unsymmetrical diazenes to direct stereocontrolled heterodimerization (e.g., hexacycle formation via N₂ expulsion) .

- Photolytic Activation : Optimize UV irradiation conditions to control dimerization efficiency (e.g., 60% yield for hexacycle (+)-3) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.